

# IUPAC name for CH<sub>3</sub>CH(Cl)CH<sub>2</sub>CH<sub>2</sub>Cl

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## Compound of Interest

Compound Name: 1,3-Dichlorobutane

Cat. No.: B052869

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An In-depth Technical Guide to **1,3-Dichlorobutane** for Researchers and Drug Development Professionals

## Introduction

**1,3-Dichlorobutane** (IUPAC name: **1,3-dichlorobutane**) is a chlorinated hydrocarbon with the chemical formula CH<sub>3</sub>CH(Cl)CH<sub>2</sub>CH<sub>2</sub>Cl.[1] It is a colorless liquid at room temperature with a characteristic odor.[2] As a difunctionalized alkane, it serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, its applications in synthetic chemistry, and relevant safety and spectral data for laboratory use.

## Chemical and Physical Properties

**1,3-Dichlorobutane** is soluble in common organic solvents but has limited solubility in water.[2] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1,3-dichlorobutane	[1]
CAS Number	1190-22-3	
Molecular Formula	C <sub>4</sub> H <sub>8</sub> Cl <sub>2</sub>	
Molecular Weight	127.01 g/mol	
Appearance	Colorless liquid	[1]
Boiling Point	134 °C (at 760 mmHg)	
Density	1.115 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.4431	
Flash Point	31 °C (closed cup)	
Solubility	Soluble in organic solvents, limited solubility in water	[2]

## Synthesis of 1,3-Dichlorobutane

A common laboratory method for the synthesis of **1,3-dichlorobutane** is the free-radical chlorination of 1-chlorobutane. This reaction typically yields a mixture of dichlorobutane isomers, with **1,3-dichlorobutane** being the major product due to the higher reactivity of the secondary hydrogens at the C-3 position.[3][4]

## Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane

This protocol describes the synthesis of a mixture of dichlorobutanes, including **1,3-dichlorobutane**, via the free-radical chlorination of 1-chlorobutane using sulfuryl chloride as the chlorinating agent and 2,2'-azobis(2-methylpropionitrile) (AIBN) as the radical initiator.

Materials:

- 1-Chlorobutane

- Sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ )
- 2,2'-Azobis(2-methylpropionitrile) (AIBN)
- 5% aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Acetone

Equipment:

- Round-bottom flask (50 mL)
- Reflux condenser
- Heating mantle or sand bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Graduated pipettes and syringes
- Gas chromatograph (GC) for product analysis

Procedure:

- **Reaction Setup:** In a clean, dry 50 mL round-bottom flask, add 0.1 g of AIBN, followed by 10 mL of 1-chlorobutane and 4 mL of sulfuryl chloride. Add a boiling chip to the flask.
- **Initiation:** Assemble the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or sand bath. The reaction is initiated by the thermal decomposition of AIBN, which then generates chlorine radicals from sulfuryl chloride.<sup>[5]</sup>
- **Reaction Monitoring:** The reaction progress can be monitored by observing the evolution of HCl and  $\text{SO}_2$  gases. The reaction is typically considered complete after a set time, or by

weighing the flask to determine the mass of gas that has escaped.[6]

- Work-up:
  - Cool the reaction mixture to room temperature.
  - Carefully transfer the mixture to a separatory funnel.
  - Wash the organic layer sequentially with 15 mL of water, 15 mL of 5% aqueous sodium bicarbonate solution, and 15 mL of brine. During extraction, the organic layer's density is close to 1 g/mL, so care must be taken to identify the correct layer. Adding a few drops of saturated NaCl to the first water wash can aid in separation.[7]
  - Separate the organic layer and dry it over anhydrous sodium sulfate.
- Product Analysis:
  - Decant the dried liquid into a clean, dry container.
  - Analyze the product mixture by gas chromatography (GC) to determine the relative abundance of the dichlorobutane isomers.[6]

Expected Isomer Distribution: The free-radical chlorination of 1-chlorobutane yields a mixture of four isomers. A typical product distribution is shown in the table below.

Isomer	% Abundance
1,1-Dichlorobutane	5.8%
1,2-Dichlorobutane	22.9%
1,3-Dichlorobutane	46.3%
1,4-Dichlorobutane	25.0%

(Data from a representative experiment)[4]

## Applications in Organic Synthesis

The presence of two chlorine atoms at the 1 and 3 positions makes **1,3-dichlorobutane** a valuable precursor for the synthesis of various heterocyclic compounds. It is particularly useful in reactions where a four-carbon chain with electrophilic centers at C-1 and C-3 is required.

Synthesis of Heterocycles: **1,3-Dichlorobutane** is used in the preparation of:

- Azacycloalkanes
- Isoindoles
- Pyrazoles
- Pyrazolidines
- Phthalazine derivatives

These syntheses are often carried out via microwave-assisted aqueous N-heterocyclizations with primary amines and hydrazines.<sup>[8][9]</sup>

## Toxicology and Metabolism

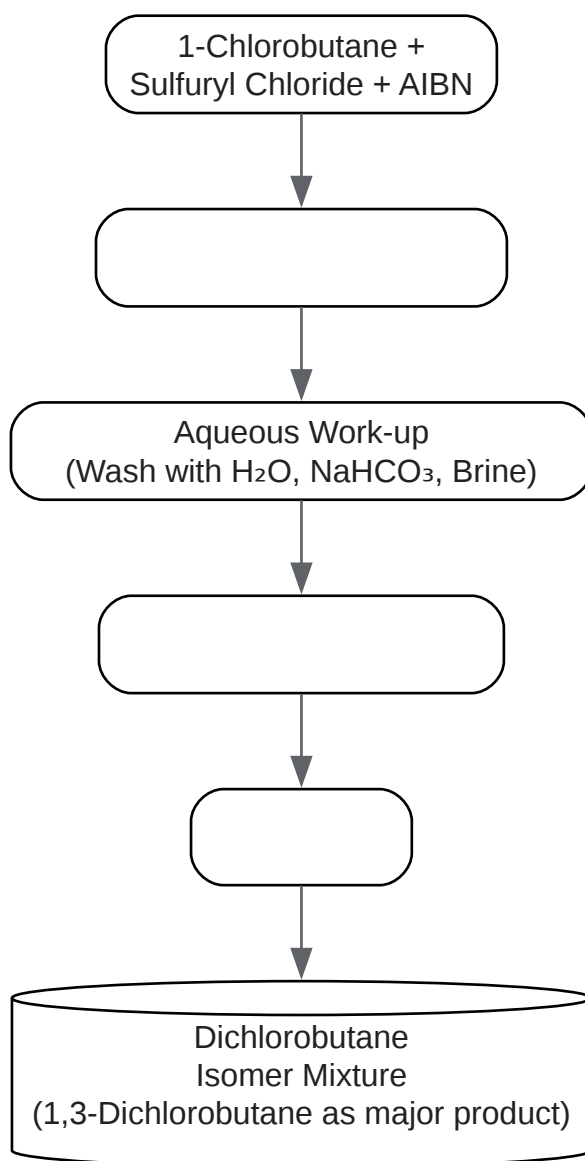
Halogenated hydrocarbons, including dichlorobutanes, are of interest in toxicology. Studies on related compounds suggest that they can be metabolized by cytochrome P-450 enzymes.<sup>[8]</sup>

This metabolic activation is a key consideration in assessing their potential toxicity. Quantitative structure-activity relationship (QSAR) models have been developed to predict the potential for chromosome malsegregation (aneugenicity) of halogenated hydrocarbons.<sup>[8]</sup>

## Visualized Workflows and Pathways

### Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of **1,3-dichlorobutane** via free-radical chlorination.

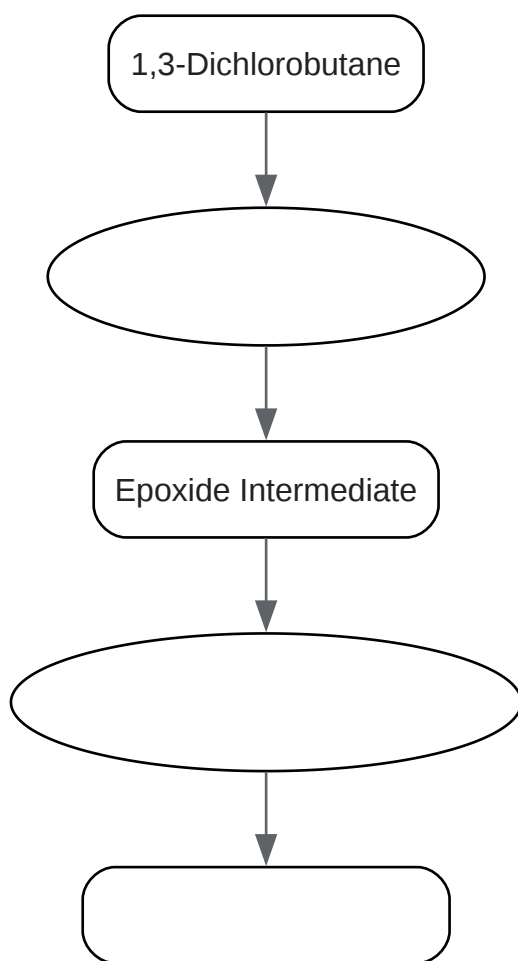


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Caption: Synthesis and analysis workflow for **1,3-dichlorobutane**.

## Proposed Metabolic Pathway

This diagram shows a simplified, proposed metabolic pathway for dichlorobutanes, based on the metabolism of other halogenated hydrocarbons.



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Caption: Proposed metabolic pathway for **1,3-dichlorobutane**.

## Spectroscopic Data

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **1,3-dichlorobutane** in CDCl<sub>3</sub> shows distinct signals for the protons at different positions.

Assignment	Chemical Shift (ppm)
-CH <sub>3</sub> (d)	1.56
-CH <sub>2</sub> - (m)	2.12
-CH <sub>2</sub> Cl (t)	3.70
-CHCl (m)	4.25

(Data is approximate and based on available spectra)[10]

## Mass Spectrometry

The electron ionization (EI) mass spectrum of **1,3-dichlorobutane** exhibits a characteristic fragmentation pattern. The molecular ion peak is often weak or absent. Key fragments and their mass-to-charge ratios (m/z) are listed below.

m/z	Proposed Fragment
90/92	[C <sub>3</sub> H <sub>6</sub> Cl] <sup>+</sup>
75/77	[C <sub>2</sub> H <sub>4</sub> Cl] <sup>+</sup>
63/65	[C <sub>2</sub> H <sub>4</sub> Cl] <sup>+</sup>
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

(The presence of chlorine isotopes <sup>35</sup>Cl and <sup>37</sup>Cl results in characteristic M/M+2 peaks)[10][11]

## Safety Information

**1,3-Dichlorobutane** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is also an irritant to the eyes and respiratory system.[1]

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]



- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a fume hood.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12]

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